molecular formula C10H10BrF3O B8129108 4-Bromo-2-propoxy-1-(trifluoromethyl)benzene

4-Bromo-2-propoxy-1-(trifluoromethyl)benzene

Cat. No.: B8129108
M. Wt: 283.08 g/mol
InChI Key: BRTZUFQFLKSKKS-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, substituted with a bromine atom, a propoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propoxy-1-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-(trifluoromethyl)benzene and propyl alcohol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the alcohol, forming the alkoxide ion.

    Nucleophilic Substitution: The alkoxide ion then undergoes nucleophilic substitution with 4-bromo-1-(trifluoromethyl)benzene, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propoxy-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-2-propoxy-1-(trifluoromethyl)benzene, while coupling reactions can produce various aryl-substituted derivatives.

Scientific Research Applications

4-Bromo-2-propoxy-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxy-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the compound’s reactivity and stability by altering its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(trifluoromethyl)benzene: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    4-Bromo-2-methoxy-1-(trifluoromethyl)benzene: Contains a methoxy group instead of a propoxy group, which can affect its reactivity and solubility.

    4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene: Similar to the propoxy derivative but with an ethoxy group, leading to different physical and chemical properties.

Uniqueness

4-Bromo-2-propoxy-1-(trifluoromethyl)benzene is unique due to the presence of both the propoxy and trifluoromethyl groups. These substituents confer distinct electronic and steric properties, making the compound valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-propoxy-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-2-5-15-9-6-7(11)3-4-8(9)10(12,13)14/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTZUFQFLKSKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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